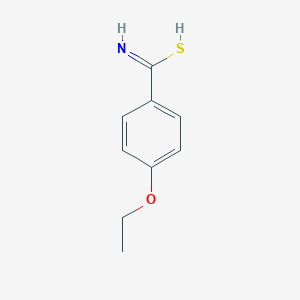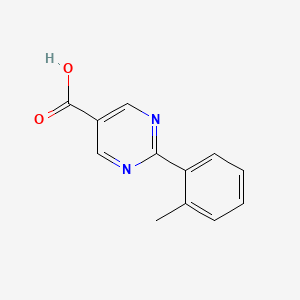
2-(O-Tolyl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-(O-Tolyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, can be challenging due to the need for selective introduction of multiple functional groups . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C5H4N2O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique
Metal Complexes Synthesis : The study by Świderski et al. (2019) details the synthesis of metal complexes using pyrimidine-5-carboxylic acid, demonstrating its potential in coordination chemistry and material science. These complexes have applications in catalysis and materials research (Świderski et al., 2019).
Nonlinear Optics (NLO) Applications : Hussain et al. (2020) discuss the significance of pyrimidine derivatives, including 2-phenylpyrimidine-5-carboxylate, in nonlinear optics. This study highlights their potential in advanced optical materials and devices (Hussain et al., 2020).
Synthesis of Heterocyclic Compounds : Kappe and Roschger (1989) investigated various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, showcasing the compound’s utility in synthesizing diverse heterocyclic structures. This has implications in drug discovery and organic synthesis (Kappe & Roschger, 1989).
Inorganic Crystal Engineering : Aakeröy et al. (2006) employed pyrimidine-5-carboxylic acid in synthesizing coordination complexes, underlining its role in inorganic crystal engineering, potentially useful in designing new materials (Aakeröy et al., 2006).
Corrosion Inhibition in Industrial Systems : Mahgoub et al. (2010) investigated the use of pyrimidine derivatives, such as 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione, as corrosion inhibitors in industrial cooling water systems. This demonstrates its application in industrial maintenance and material protection (Mahgoub et al., 2010).
Pharmaceutical Research : Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with potential antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This highlights its importance in drug development and pharmacology (Rani et al., 2012).
Solar Energy Applications : Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells, underlining its potential in renewable energy technologies (Wu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVZUZQRJMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589765 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928712-77-0 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





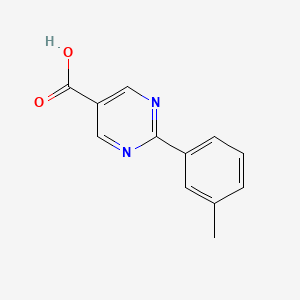
![Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-](/img/structure/B7774216.png)
![(4-(Benzo[d]thiazol-2-yl)phenyl)methanol](/img/structure/B7774220.png)
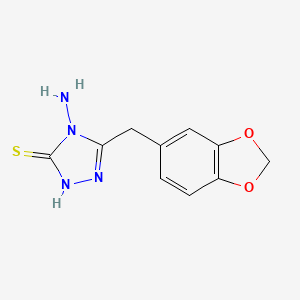
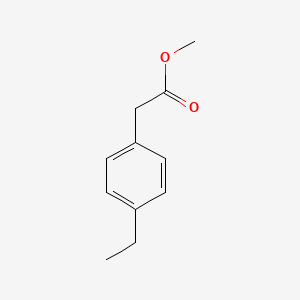
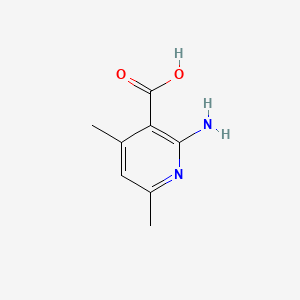
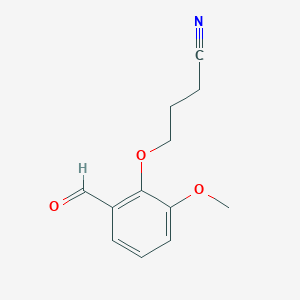
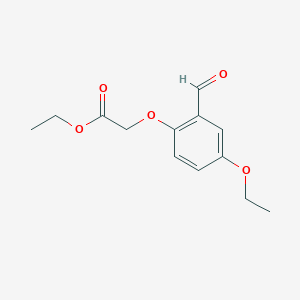
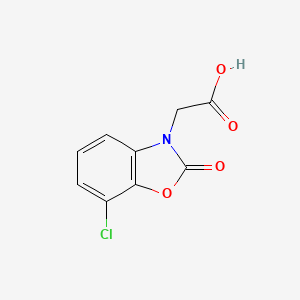
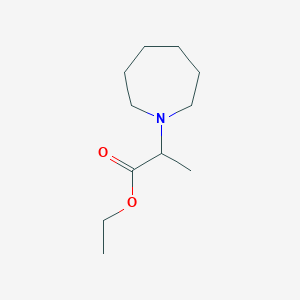
![1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B7774270.png)
